molecular formula C19H22N4O5S B11614951 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(3-nitrophenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(3-nitrophenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

Cat. No.: B11614951
M. Wt: 418.5 g/mol
InChI Key: CCVVHHAPYLFUDF-UHFFFAOYSA-N
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Description

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-e][1,4]thiazepin-7-one core, substituted with a 2,2-dimethyloxan-4-yl group, a hydroxy group, and a nitrophenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent elimination of the ester group and further transformations lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group, for example, can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE: Shares the 2,2-dimethyloxane moiety but lacks the pyrazolo[3,4-e][1,4]thiazepin-7-one core.

    3-(2,2-DIMETHYLOXAN-4-YL)-4-METHYLPENTANENITRILE: Contains the 2,2-dimethyloxane group but differs in the rest of the structure.

Uniqueness

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of functional groups and the pyrazolo[3,4-e][1,4]thiazepin-7-one core, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(3-nitrophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H22N4O5S/c1-19(2)9-13(6-7-28-19)22-17-15(18(25)21-22)16(29-10-14(24)20-17)11-4-3-5-12(8-11)23(26)27/h3-5,8,13,16H,6-7,9-10H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

CCVVHHAPYLFUDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2)C

Origin of Product

United States

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